Cas no 199273-56-8 (2-Ethyl-6-methoxypyridine)

2-Ethyl-6-methoxypyridine is a substituted pyridine derivative characterized by its ethyl and methoxy functional groups at the 2- and 6-positions, respectively. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features contribute to enhanced reactivity and selectivity in coupling reactions and heterocyclic transformations. The methoxy group improves solubility in polar solvents, while the ethyl substituent can influence steric and electronic properties. Suitable for use in controlled environments, it is typically handled under inert conditions due to its sensitivity to air and moisture. Purity and stability are critical for consistent performance in synthetic applications.
2-Ethyl-6-methoxypyridine structure
2-Ethyl-6-methoxypyridine structure
商品名:2-Ethyl-6-methoxypyridine
CAS番号:199273-56-8
MF:C8H11NO
メガワット:137.17904
MDL:MFCD15144543
CID:1057575
PubChem ID:5324777

2-Ethyl-6-methoxypyridine 化学的及び物理的性質

名前と識別子

    • Pyridine, 2-ethyl-6-methoxy- (9CI)
    • 2-ETHYL-6-METHOXYPYRIDINE
    • AKOS027401964
    • E91050
    • QORIWACGFMMFAH-UHFFFAOYSA-N
    • InChI=1/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H
    • DB-289276
    • SCHEMBL217520
    • CS-0195757
    • 199273-56-8
    • MFCD15144543
    • Pyridine, 2-ethyl-6-methoxy-
    • 2-Ethyl-6-methoxypyridine
    • MDL: MFCD15144543
    • インチ: InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3
    • InChIKey: QORIWACGFMMFAH-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NC(=CC=C1)OC

計算された属性

  • せいみつぶんしりょう: 137.08413
  • どういたいしつりょう: 137.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 95.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 22.12

2-Ethyl-6-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E939383-10mg
2-Ethyl-6-methoxypyridine
199273-56-8
10mg
$ 50.00 2022-06-05
abcr
AB515589-5 g
2-Ethyl-6-methoxypyridine
199273-56-8
5g
€1,148.70 2023-04-18
Matrix Scientific
199606-25g
2-Ethyl-6-methoxypyridine
199273-56-8
25g
$6464.00 2023-09-07
A2B Chem LLC
AE94089-250mg
2-Ethyl-6-methoxypyridine
199273-56-8 97%
250mg
$137.00 2024-04-20
A2B Chem LLC
AE94089-5g
2-Ethyl-6-methoxypyridine
199273-56-8 97%
5g
$763.00 2024-04-20
A2B Chem LLC
AE94089-25g
2-Ethyl-6-methoxypyridine
199273-56-8 97%
25g
$2217.00 2024-01-01
Aaron
AR00AM39-5g
Pyridine, 2-ethyl-6-methoxy- (9CI)
199273-56-8 95%
5g
$867.00 2025-02-12
Aaron
AR00AM39-1g
Pyridine, 2-ethyl-6-methoxy- (9CI)
199273-56-8 95%
1g
$289.00 2025-02-12
A2B Chem LLC
AE94089-500mg
2-Ethyl-6-methoxypyridine
199273-56-8 97%
500mg
$181.00 2024-04-20
A2B Chem LLC
AE94089-10g
2-Ethyl-6-methoxypyridine
199273-56-8 97%
10g
$1272.00 2024-04-20

2-Ethyl-6-methoxypyridine 関連文献

2-Ethyl-6-methoxypyridineに関する追加情報

Professional Introduction to 2-Ethyl-6-methoxypyridine (CAS No. 199273-56-8)

2-Ethyl-6-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 199273-56-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a pyridine core with ethyl and methoxy substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 2-Ethyl-6-methoxypyridine contributes to its versatility in organic synthesis. The presence of the ethyl group at the 2-position and the methoxy group at the 6-position creates a balance of electron-donating and withdrawing effects, which can influence its reactivity and interaction with other molecular entities. This balance is particularly crucial in medicinal chemistry, where fine-tuning of electronic properties can lead to enhanced binding affinity and selectivity in drug design.

In recent years, 2-Ethyl-6-methoxypyridine has been extensively studied for its potential applications in the development of novel pharmaceuticals. Its pyridine scaffold is a common motif in many bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound’s ability to serve as a building block for more complex structures has made it a staple in synthetic chemists’ toolkits.

One of the most compelling aspects of 2-Ethyl-6-methoxypyridine is its role in the synthesis of small-molecule inhibitors targeting critical biological pathways. For instance, research has demonstrated its utility in creating inhibitors of Janus kinases (JAKs), which are involved in various inflammatory and autoimmune diseases. The methoxy group at the 6-position provides a suitable site for further functionalization, allowing chemists to introduce additional pharmacophores that enhance target specificity.

Moreover, 2-Ethyl-6-methoxypyridine has found applications in the agrochemical sector. Its structural features make it a viable precursor for developing novel pesticides and herbicides. These compounds often require specific heterocyclic motifs to interact effectively with biological targets in plants, and 2-Ethyl-6-methoxypyridine fits this requirement well.

The synthesis of 2-Ethyl-6-methoxypyridine typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. Advances in catalytic methods have improved the efficiency and scalability of its production, making it more accessible for industrial applications. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the ethyl and methoxy groups with high regioselectivity.

Recent studies have also explored the derivatives of 2-Ethyl-6-methoxypyridine, particularly those modified at the 3-position or 5-position of the pyridine ring. These modifications can lead to compounds with enhanced pharmacological properties. For instance, 3-substituted derivatives have shown promise as protease inhibitors, while 5-substituted analogs exhibit improved solubility and bioavailability.

The electronic properties of 2-Ethyl-6-methoxypyridine make it an attractive candidate for materials science applications as well. Its ability to act as a ligand in coordination chemistry has been exploited in the development of metal-organic frameworks (MOFs) and catalysts. These materials are increasingly important in areas such as carbon capture and hydrogen storage.

In conclusion, 2-Ethyl-6-methoxypyridine (CAS No. 199273-56-8) is a versatile compound with broad applications across multiple industries. Its unique structural features and reactivity make it indispensable in pharmaceutical research, agrochemical development, and materials science. As research continues to uncover new synthetic pathways and applications, the importance of this compound is likely to grow even further.

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